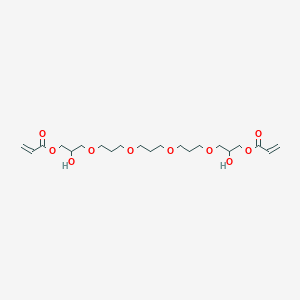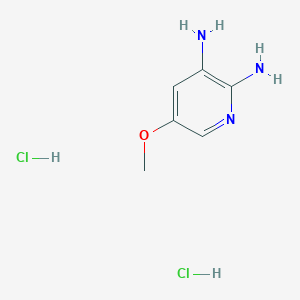![molecular formula C72H132O30 B1147276 (1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane CAS No. 145454-97-3](/img/structure/B1147276.png)
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane” is a highly complex organic molecule. This compound features multiple ethoxy and ethoxymethyl groups attached to a heptacyclic core structure, making it a unique and intricate molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the heptacyclic core and subsequent functionalization with ethoxy and ethoxymethyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the heptacyclic core through cyclization reactions.
Functional Group Interconversions: Introduction of ethoxy and ethoxymethyl groups through nucleophilic substitution or other functional group interconversion reactions.
Protecting Group Strategies: Use of protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography to isolate the desired product.
Scale-Up Processes: Development of scalable processes to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of ethoxy groups to carbonyl or carboxyl groups.
Reduction: Reduction of any carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions at the ethoxy or ethoxymethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules or its effects on biological systems.
Medicine
The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry
In industrial applications, the compound may be used as a precursor for the synthesis of advanced materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cellular processes such as metabolism or gene expression.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Similar in having multiple ether linkages.
Cyclodextrins: Similar in having a cyclic structure with multiple functional groups.
Calixarenes: Similar in having a cyclic core with various substituents.
Uniqueness
The uniqueness of the compound lies in its heptacyclic core structure and the specific arrangement of ethoxy and ethoxymethyl groups, which may confer unique chemical and physical properties.
Properties
CAS No. |
145454-97-3 |
|---|---|
Molecular Formula |
C72H132O30 |
Molecular Weight |
1477.8 |
Synonyms |
HEXAKIS(2,3,6-TRI-O-ETHYL)-ALPHA-CYCLODEXTRIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide](/img/structure/B1147193.png)






![Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147212.png)
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)


